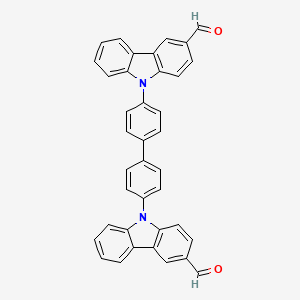

9,9'-(Biphenyl-4,4'-diyl)bis(9H-carbazole-3-carbaldehyde)

货号 B8410071

分子量: 540.6 g/mol

InChI 键: FYLKHVAQFJBJOW-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US08883321B2

Procedure details

Phosphosphorus oxychloride (13 ml, 21.5 g, 140 mmol) was added dropwise to a stirring mixture of N,N-dimethylformamide (5.40 ml, 5.10 g, 69.7 mmol) and 4,4′-bis(carbazol-9-yl)biphenyl (7.72 g, 16.0 mmol) and the resulting mixture was stirred at room temperature for 5 minutes then heated to 90° C. for 24 h. (nb reaction mixture was followed by TLC using 5% ethanol/dichloromethane as the eluent). The reaction mixture was poured into water (800 ml) and this beaker was placed in the ultrasonic bath for 2 hours to break up the material. The mixture was stirred for a further 2 hours then filtered. The residue was washed with water and then hexane and dried at the pump for 2 hours. The crude product, a brown solid, was heated with acetone (3×400 ml) and filtered. The product was insoluble in most organic solvent. The impurities were removed by washing with acetone. The product, 4,4′-bis(3-formylcarbazol-9-yl)biphenyl, (7.92 g, 87%) was obtained with melting point 295° C. (dec.). Found: C, 81.74; H, 4.71; and N, 4.45. C38H28N2O2. (CH3)2CO requires C, 82.25; H, 5.05; N, 4.68%). 1H n.m.r. (300 MHz, MeeSO): δ 10.09 (2H, s, CHO); 8.88 (2H, d, J 0.88 Hz, aromatic H); 8.41 (2H, d, J 7.61 Hz, aromatic H); 8.41 (4H, d, J 8.40 Hz, aromatic H); 8.00 (2H, dd, J 8.49, 1.46 Hz, aromatic H); 7.83 (4H, d, J 8.49 Hz, aromatic H); 7.38-7.61 (8H, m, aromatic H). λmax(CH2Cl2): 215 nm (ε/Lmol−1 cm−1 9163), 241 (68 488), 272 (65 928), 294 (67 194) 328 (42 620). FT-IR (solid): 3045, 2825, 2730, 1682, 1623, 1591, 1505, 1456, 1438, 1365, 1319, 1275, 1230, 1180, 802, 745 cm−1.

Name

ethanol dichloromethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

87%

Identifiers

|

REACTION_CXSMILES

|

O(Cl)Cl.CN(C)[CH:6]=[O:7].[CH:9]1[C:21]2[N:20]([C:22]3[CH:27]=[CH:26][C:25]([C:28]4[CH:33]=[CH:32][C:31]([N:34]5[C:46]6[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=6[C:40]6[C:35]5=[CH:36][CH:37]=[CH:38][CH:39]=6)=[CH:30][CH:29]=4)=[CH:24][CH:23]=3)[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1.[CH2:47]([OH:49])C.ClCCl>O>[CH:47]([C:11]1[CH:10]=[CH:9][C:21]2[N:20]([C:22]3[CH:27]=[CH:26][C:25]([C:28]4[CH:29]=[CH:30][C:31]([N:34]5[C:46]6[CH:45]=[CH:44][C:43]([CH:6]=[O:7])=[CH:42][C:41]=6[C:40]6[C:35]5=[CH:36][CH:37]=[CH:38][CH:39]=6)=[CH:32][CH:33]=4)=[CH:24][CH:23]=3)[C:19]3[C:14]([C:13]=2[CH:12]=1)=[CH:15][CH:16]=[CH:17][CH:18]=3)=[O:49] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

13 mL

|

|

Type

|

reactant

|

|

Smiles

|

O(Cl)Cl

|

|

Name

|

|

|

Quantity

|

5.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

|

Name

|

|

|

Quantity

|

7.72 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12

|

Step Two

|

Name

|

ethanol dichloromethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O.ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture was stirred at room temperature for 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then heated to 90° C. for 24 h. (

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

nb reaction mixture

|

WAIT

|

Type

|

WAIT

|

|

Details

|

this beaker was placed in the ultrasonic bath for 2 hours

|

|

Duration

|

2 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for a further 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The residue was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

hexane and dried at the pump for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The crude product, a brown solid, was heated with acetone (3×400 ml)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The impurities were removed

|

WASH

|

Type

|

WASH

|

|

Details

|

by washing with acetone

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)C=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.92 g | |

| YIELD: PERCENTYIELD | 87% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |